![molecular formula C21H28N2O2 B4117628 N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea](/img/structure/B4117628.png)
N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea
描述
N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea, also known as AAEU, is a synthetic compound that belongs to the class of urea-based drugs. It has been extensively studied due to its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and immunomodulation.
作用机制
The mechanism of action of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and immunity. The exact molecular targets of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea are yet to be identified, and further studies are required to elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of various oncogenes. In neurons, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to reduce oxidative stress, improve mitochondrial function, and enhance neurotrophic factor expression. In immune cells, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to enhance the production of cytokines and chemokines, activate natural killer cells, and improve the immune response against viral infections.
实验室实验的优点和局限性
One of the advantages of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea is its broad spectrum of pharmacological activities, which makes it a potential candidate for the development of multi-targeted drugs. Another advantage is its low toxicity and high bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea is its poor solubility in water, which may affect its pharmacokinetic properties and bioavailability. Another limitation is the lack of comprehensive studies on the safety and toxicity of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea, which may hinder its clinical development.
未来方向
There are several future directions for the research on N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea. One of the directions is to identify the molecular targets of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea and elucidate its mechanism of action. Another direction is to optimize the synthesis method and improve the pharmacokinetic properties of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea. Additionally, further studies are required to investigate the safety and toxicity of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea in vivo and in clinical trials. Finally, the potential therapeutic applications of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea in various fields of research should be explored further to identify its full potential.
科学研究应用
N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been investigated for its potential therapeutic applications in various fields of research. In cancer treatment, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the caspase pathway. In neuroprotection, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to protect neurons from oxidative stress and reduce the production of inflammatory cytokines. In immunomodulation, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to enhance the activity of natural killer cells and improve the immune response against viral infections.
属性
IUPAC Name |
1-(4-acetylphenyl)-3-[1-(1-adamantyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-13(24)18-3-5-19(6-4-18)23-20(25)22-14(2)21-10-15-7-16(11-21)9-17(8-15)12-21/h3-6,14-17H,7-12H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQITBAJSJODAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-(3-{4-[(propylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4117546.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4117551.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4117553.png)
![N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4117565.png)
![N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117570.png)
![4-fluoro-N-{2-[(2-furylmethyl)amino]ethyl}benzamide oxalate](/img/structure/B4117580.png)
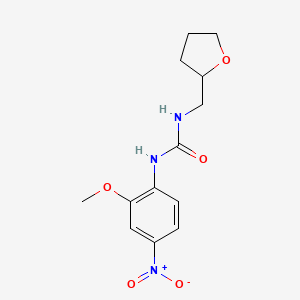
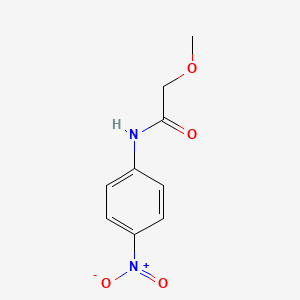
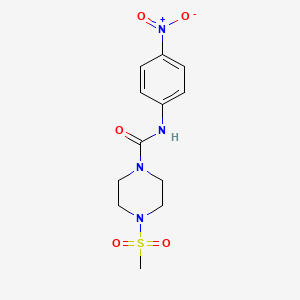
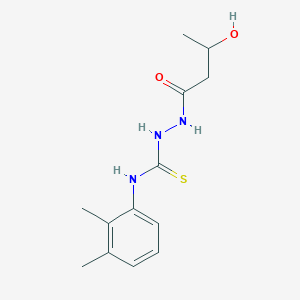
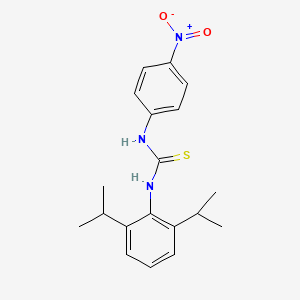
![ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate](/img/structure/B4117613.png)
![N-(4-nitrophenyl)-2-[(2,4,5-trichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4117645.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4117651.png)